Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
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Overview
Description
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound that belongs to the class of glucopyranuronates. This compound is characterized by its unique structure, which includes a glucopyranuronate backbone with multiple acetyl groups and a benzyloxycarbonyl phenyl moiety. It is primarily used in various chemical and biological research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves multiple steps, starting with the protection of the glucopyranuronate core. The process often includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . These esters are then functionalized through acylation, silylation, and alkylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems for precise control of reaction conditions. The use of phase-switching protocols developed by Hall and co-workers is common in industrial settings to facilitate the deprotection and separation of the final product from the boronic acid component .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups and benzyloxycarbonyl phenyl moiety play crucial roles in its binding affinity and specificity. The glucopyranuronate backbone facilitates interactions with carbohydrate-binding proteins, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-beta-D-glucopyranuronate
- Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
- Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranuronate
Uniqueness
Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple acetyl groups and the benzyloxycarbonyl phenyl moiety make it particularly useful in synthetic and biological applications .
Properties
IUPAC Name |
methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(2-phenylmethoxycarbonylphenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-15(28)35-21-22(36-16(2)29)24(37-17(3)30)27(39-23(21)26(32)33-4)38-20-13-9-8-12-19(20)25(31)34-14-18-10-6-5-7-11-18/h5-13,21-24,27H,14H2,1-4H3/t21-,22-,23?,24-,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTDLQNCIWASGN-IUEKPXAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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